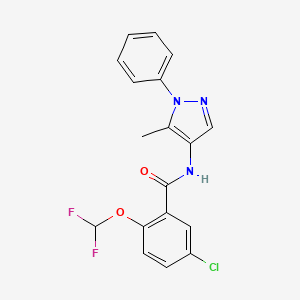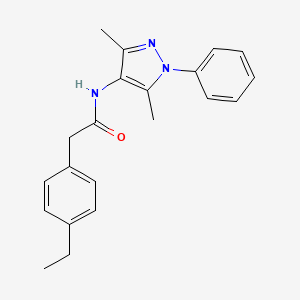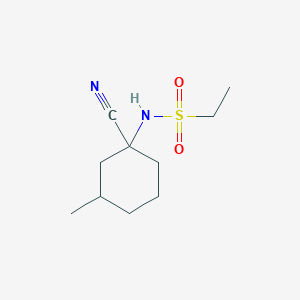
5-chloro-2-(difluoromethoxy)-N-(5-methyl-1-phenylpyrazol-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-2-(difluoromethoxy)-N-(5-methyl-1-phenylpyrazol-4-yl)benzamide, also known as DFP-10917, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzamide derivatives and has been found to exhibit potent activity against a variety of cancer cell lines.
Mécanisme D'action
5-chloro-2-(difluoromethoxy)-N-(5-methyl-1-phenylpyrazol-4-yl)benzamide exerts its anti-cancer activity by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that plays a critical role in the folding and stabilization of many oncogenic proteins. By inhibiting HSP90, this compound can destabilize these oncogenic proteins, leading to their degradation and ultimately resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer to other parts of the body). It has also been found to modulate the expression of several genes involved in cancer progression and cell signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-chloro-2-(difluoromethoxy)-N-(5-methyl-1-phenylpyrazol-4-yl)benzamide is its potent anti-cancer activity, which has been demonstrated in both in vitro and in vivo studies. However, one limitation of this compound is its relatively low solubility, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 5-chloro-2-(difluoromethoxy)-N-(5-methyl-1-phenylpyrazol-4-yl)benzamide. One area of interest is the development of more potent and selective inhibitors of HSP90, which could lead to improved anti-cancer therapies. Another area of interest is the investigation of the potential use of this compound in combination with other anti-cancer agents, such as chemotherapy drugs or immunotherapies. Additionally, further studies are needed to better understand the mechanisms of action of this compound and to identify biomarkers that could be used to predict patient response to treatment.
Méthodes De Synthèse
The synthesis of 5-chloro-2-(difluoromethoxy)-N-(5-methyl-1-phenylpyrazol-4-yl)benzamide involves several steps, including the condensation of 5-chloro-2-(difluoromethoxy)aniline with 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
5-chloro-2-(difluoromethoxy)-N-(5-methyl-1-phenylpyrazol-4-yl)benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to exhibit potent activity against a variety of cancer cell lines, including lung cancer, breast cancer, colon cancer, and pancreatic cancer. In addition, it has been shown to inhibit the growth of cancer cells in animal models.
Propriétés
IUPAC Name |
5-chloro-2-(difluoromethoxy)-N-(5-methyl-1-phenylpyrazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClF2N3O2/c1-11-15(10-22-24(11)13-5-3-2-4-6-13)23-17(25)14-9-12(19)7-8-16(14)26-18(20)21/h2-10,18H,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDODMWPIZHRAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClF2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-cyclohexyl-N-[3-(hydroxymethyl)-4-methoxyphenyl]-1H-pyrazole-4-carboxamide](/img/structure/B7663030.png)
![N-[2-(3-methylimidazol-4-yl)ethyl]oxane-2-carboxamide](/img/structure/B7663034.png)

![3,4,5-trimethoxy-N-[[3-(3,4,5-trifluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]aniline](/img/structure/B7663043.png)
![N-[(2-chloro-4-fluorophenyl)methyl]-2-(1,2,4-triazol-1-yl)pyridin-3-amine](/img/structure/B7663050.png)
![4,4-difluoro-N-[2-(3-methylimidazol-4-yl)ethyl]cyclohexane-1-carboxamide](/img/structure/B7663054.png)
![1-[3-(2,3-dihydropyrrolo[3,2-c]pyridine-1-carbonyl)-3,4-dihydro-1H-isoquinolin-2-yl]ethanone](/img/structure/B7663058.png)

![N-[3-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl]-2-phenylpropanamide](/img/structure/B7663075.png)




![1-hydroxy-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]cyclobutane-1-carboxamide](/img/structure/B7663141.png)
